1-Amino-2-methylpropan-2-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

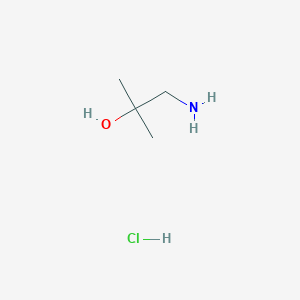

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-2-methylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPAJUSRVJDTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495745 | |

| Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30533-50-7 | |

| Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methyl-propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Amino-2-methylpropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride (CAS Number: 30533-50-7). The information herein is intended to support research and development activities by providing key data and experimental methodologies.

Core Physicochemical Properties

This compound is the salt form of the amino alcohol 1-Amino-2-methylpropan-2-ol. The hydrochloride salt exhibits properties that are critical for its handling, formulation, and application in various scientific contexts.

Quantitative Data Summary

A summary of the available quantitative data for 1-Amino-2-methylpropan-2-ol and its hydrochloride salt is presented below. It is important to note that some values are predicted and experimental verification is recommended for critical applications.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂ClNO | [1] |

| Molecular Weight | 125.6 g/mol | [1] |

| pKa (of the corresponding free base) | 12.99 ± 0.50 (Predicted) | |

| Boiling Point (of the corresponding free base) | 151 °C | [2] |

| Solubility | Excellent solubility in water is suggested for the related compound 2-Amino-2-methyl-1-propanol hydrochloride.[3] Quantitative data for this compound is not readily available and requires experimental determination. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of 1-Amino-2-methylpropan-2-ol can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the hydrochloride salt as a titrant of known concentration is added.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a significant and then diminishing increase, indicating the equivalence point has been passed.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.[4][5][6]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in water can be determined using the shake-flask method, a standard technique for solubility measurement.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical method for quantification (e.g., HPLC, GC, or a validated titration method)

-

Vials or flasks with secure closures

Procedure:

-

Add an excess amount of this compound to a series of vials or flasks containing a known volume of deionized water. The excess solid is necessary to ensure that a saturated solution is formed.

-

Securely cap the containers to prevent solvent evaporation.

-

Place the containers in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal time.[7][8]

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid. The sample may be centrifuged or filtered to ensure all solid particles are removed.[7]

-

Quantify the concentration of this compound in the aliquot using a validated analytical method.[9]

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis Workflow

The synthesis of this compound typically involves the synthesis of the free base, 1-Amino-2-methylpropan-2-ol, followed by its conversion to the hydrochloride salt. A common route for the free base is the reduction of acetone cyanohydrin.

Synthesis workflow for this compound.

Experimental Protocol for Synthesis

Part 1: Synthesis of 1-Amino-2-methylpropan-2-ol (Free Base)

This procedure is based on the reduction of acetone cyanohydrin using lithium aluminum hydride (LiAlH₄).[2]

Materials:

-

Acetone cyanohydrin

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Potassium fluoride (KF)

-

Diatomaceous earth

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of acetone cyanohydrin in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.

-

Monitor the reaction for completion using a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate.

-

Add potassium fluoride and stir the mixture.

-

Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Amino-2-methylpropan-2-ol as an oil.[2]

Part 2: Formation of this compound

This procedure involves the reaction of the synthesized free base with hydrochloric acid.

Materials:

-

1-Amino-2-methylpropan-2-ol (from Part 1)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Concentrated hydrochloric acid or anhydrous HCl gas

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve the crude 1-Amino-2-methylpropan-2-ol in a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any impurities.

-

Dry the purified this compound in a vacuum oven at a suitable temperature.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

1-Amino-2-methylpropan-2-ol hydrochloride chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 1-Amino-2-methylpropan-2-ol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical Structure and Identification

This compound is the hydrochloride salt of the organic compound 1-Amino-2-methylpropan-2-ol. The presence of the hydrochloride makes it a more stable, crystalline solid compared to its free base, which is a liquid.

IUPAC Name: 1-amino-2-methylpropan-2-ol;hydrochloride[1] Synonyms: 1-Amino-2-methyl-2-propanol Hydrochloride, 2-Hydroxyisobutylamine Hydrochloride[2] CAS Number: 30533-50-7[1] Molecular Formula: C₄H₁₂ClNO[2] Molecular Weight: 125.60 g/mol [2]

Below is a 2D representation of the chemical structure:

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the available data for the hydrochloride salt, its free base (1-Amino-2-methylpropan-2-ol), and its structural isomer (2-Amino-2-methyl-1-propanol) for comparative purposes.

Physicochemical Properties

| Property | This compound | 1-Amino-2-methylpropan-2-ol (Free Base) | 2-Amino-2-methyl-1-propanol (Isomer) |

| CAS Number | 30533-50-7 | 2854-16-2 | 124-68-5 |

| Molecular Formula | C₄H₁₂ClNO | C₄H₁₁NO[3] | C₄H₁₁NO |

| Molecular Weight | 125.60 g/mol | 89.14 g/mol [3] | 89.14 g/mol [4] |

| Appearance | White to off-white solid | Liquid/Oil[3] | Low Melting Solid[4] |

| Melting Point | Not available | 8.72°C (estimate)[5] | 24-28 °C[4] |

| Boiling Point | Not available | 150-150.5 °C[5] | 165 °C[4] |

| Solubility | Not available | Slightly soluble in Chloroform, Ethyl Acetate | Miscible with water[4] |

| pKa | Not available | 12.99 ± 0.50 (predicted) | 9.7 (at 25°C)[4] |

Spectroscopic Data

No experimental spectra for this compound were found. The following data is for the free base, 1-Amino-2-methylpropan-2-ol.

| Spectrum | Data for 1-Amino-2-methylpropan-2-ol (Free Base) |

| ¹H NMR | (300 MHz, CDCl₃) δ: 2.60 (s, 2H), 1.69 (s, 6H)[3] |

| ¹³C NMR | Data not available |

| IR Spectrum | Data not available |

| Mass Spectrum | Data not available |

Synthesis

This compound is synthesized from its free base, 1-Amino-2-methylpropan-2-ol. The free base can be synthesized from acetone cyanohydrin.

A general laboratory-scale synthesis of the free base involves the reduction of acetone cyanohydrin using a reducing agent like lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran.[3] The resulting 1-Amino-2-methylpropan-2-ol can then be treated with hydrochloric acid to form the hydrochloride salt.

Caption: General synthesis workflow for this compound.

Analytical Methods

Adapted HPLC Method

This protocol is adapted from a method for a related amino alcohol and would require validation for this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

This compound reference standard

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and then a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter, and dilute as necessary to fall within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Determine the concentration of the analyte in the samples by comparing the peak area with the calibration curve.

-

Caption: A typical workflow for the quantitative analysis by HPLC.

Applications and Biological Relevance

1-Amino-2-methylpropan-2-ol and its derivatives are utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6] It is noted as an intermediate in the preparation of metabolites for certain drugs, making it valuable in drug metabolism studies and for the synthesis of reference standards.[6]

There is no direct evidence in the searched literature to suggest the involvement of this compound in specific signaling pathways.

Conclusion

This compound is a chemical compound with applications as an intermediate in pharmaceutical and chemical synthesis. While detailed experimental data for the hydrochloride salt itself is limited, information on its free base and structural isomer provides valuable insights into its properties and potential analytical approaches. Further research is needed to fully characterize the physicochemical and spectroscopic properties of this compound and to develop and validate specific analytical methods for its quantification.

References

Synthesis of 1-Amino-2-methylpropan-2-ol Hydrochloride from Acetone Cyanohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable pathway for the synthesis of 1-amino-2-methylpropan-2-ol hydrochloride, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, acetone cyanohydrin. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound from acetone cyanohydrin is a three-step process. The pathway commences with the formation of acetone cyanohydrin, followed by the reduction of the nitrile functional group to a primary amine, and culminates in the formation of the hydrochloride salt.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway from acetone to this compound.

Experimental Protocols

Step 1: Synthesis of Acetone Cyanohydrin

This procedure is adapted from a well-established method in Organic Syntheses.[1]

Reaction: (CH₃)₂CO + NaCN + H₂SO₄ → (CH₃)₂C(OH)CN + NaHSO₄

Materials and Equipment:

-

5-L three-necked, round-bottomed flask

-

Efficient mechanical stirrer

-

Separatory funnel

-

Thermometer

-

Ice bath

-

Acetone (900 mL, 12.3 moles)

-

Sodium cyanide (95%, 500 g, 9.7 moles)

-

40% Sulfuric acid (2.1 L, prepared by adding 650 mL of concentrated H₂SO₄ to 1.8 L of water)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In the 5-L flask, prepare a solution of 500 g of powdered 95% sodium cyanide in 1.2 L of water and 900 mL of acetone.

-

Cool the vigorously stirred solution to 15°C using an ice bath.

-

Slowly add 2.1 L of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Allow the mixture to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.

-

Filter the sodium bisulfate and wash it with three 50-cc portions of acetone.

-

Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250-cc portions of diethyl ether.

-

Combine the ether extracts with the previously separated cyanohydrin layer and dry over anhydrous sodium sulfate.

-

Remove the ether and acetone by distillation from a water bath.

-

Distill the residue under reduced pressure, collecting the acetone cyanohydrin fraction at 78–82°C/15 mm.

| Parameter | Value | Reference |

| Yield | 77-78% | [1] |

| Boiling Point | 78–82°C at 15 mmHg | [1] |

Step 2: Reduction of Acetone Cyanohydrin to 1-Amino-2-methylpropan-2-ol

The reduction of the nitrile group to a primary amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Reaction: (CH₃)₂C(OH)CN + [H] → (CH₃)₂C(OH)CH₂NH₂

Materials and Equipment:

-

Dry three-necked, round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic or mechanical stirrer

-

Ice bath

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone cyanohydrin

-

Water

-

15% Sodium hydroxide solution

General Procedure (based on established methods for LiAlH₄ reductions):

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).

-

In the reaction flask, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF. The molar ratio of LiAlH₄ to acetone cyanohydrin should be in excess to account for the active hydrogen of the hydroxyl group and to ensure complete reduction of the nitrile. A 2:1 to 3:1 molar ratio is a reasonable starting point.

-

Cool the stirred suspension in an ice bath.

-

Dissolve the acetone cyanohydrin in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux or a controlled temperature (typically 0-10°C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2200-2250 cm⁻¹).

-

Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, then a 15% aqueous sodium hydroxide solution, and finally more water. For every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH, and then 3'x' mL of water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Combine the organic filtrates, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and remove the solvent under reduced pressure to yield the crude 1-amino-2-methylpropan-2-ol.

Note: A specific, published yield for this direct reduction of acetone cyanohydrin was not found in the surveyed literature. Yields for LiAlH₄ reductions of nitriles are generally high, often exceeding 80%.

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt, which is often more stable and easier to handle.

Reaction: (CH₃)₂C(OH)CH₂NH₂ + HCl → (CH₃)₂C(OH)CH₂NH₃⁺Cl⁻

Materials and Equipment:

-

Beaker or flask

-

Magnetic stirrer

-

Source of anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Filtration apparatus

Procedure:

-

Dissolve the crude or purified 1-amino-2-methylpropan-2-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl dropwise, or a solution of HCl in ether or isopropanol) with stirring until the solution becomes acidic (test with pH paper). Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash it with cold, anhydrous diethyl ether, and dry it under vacuum.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₁₂ClNO | General Chemical Knowledge |

| Molecular Weight | 125.60 g/mol | General Chemical Knowledge |

Data Summary

The following table summarizes the key quantitative data for the synthesis pathway.

| Step | Reactant(s) | Product | Reagents | Yield |

| 1 | Acetone, Sodium Cyanide | Acetone Cyanohydrin | H₂SO₄ | 77-78%[1] |

| 2 | Acetone Cyanohydrin | 1-Amino-2-methylpropan-2-ol | LiAlH₄, H₂O, NaOH | Not specified in literature |

| 3 | 1-Amino-2-methylpropan-2-ol | 1-Amino-2-methylpropan-2-ol HCl | HCl | Typically quantitative |

Safety Considerations

-

Acetone Cyanohydrin: This compound is highly toxic and can release hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood.

-

Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.

-

Hydrogen Chloride (HCl): A corrosive gas and solution. Handle in a fume hood with appropriate PPE.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always perform a thorough risk assessment before undertaking any chemical synthesis.

References

An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol Hydrochloride (CAS Number 30533-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol hydrochloride, with the CAS number 30533-50-7, is a chemical compound with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its known properties, including its chemical identity, and available data on its synthesis and safety. It is important to note that publicly available information on this specific hydrochloride salt is limited, with more data accessible for its free base form, 1-amino-2-methylpropan-2-ol (CAS 2854-16-2). This document aims to consolidate the available information to support research and development activities.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its corresponding free base are summarized below. Data for the hydrochloride salt is sparse in the literature, and therefore, some properties remain to be experimentally determined.

Table 1: Physicochemical Properties

| Property | This compound | 1-Amino-2-methylpropan-2-ol (Free Base) |

| CAS Number | 30533-50-7[1][2][3] | 2854-16-2 |

| Molecular Formula | C₄H₁₂ClNO[1][2] | C₄H₁₁NO |

| Molecular Weight | 125.60 g/mol [1][2] | 89.14 g/mol |

| Appearance | Not specified (likely a solid) | Colorless clear liquid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 151 °C |

| Density | Data not available | 0.957 g/mL at 25 °C |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis and Manufacturing

Experimental Protocol: Synthesis of 1-Amino-2-methylpropan-2-ol (Free Base)

A common method for the synthesis of the free base, 1-amino-2-methylpropan-2-ol, involves the reduction of acetone cyanohydrin.

Materials:

-

Acetone cyanohydrin

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate

-

Potassium fluoride

-

Diatomaceous earth

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

A solution of acetone cyanohydrin in anhydrous tetrahydrofuran is added dropwise to the cooled suspension of lithium aluminum hydride, maintaining the temperature at 0 °C.

-

Following the addition, the reaction mixture is brought to reflux and maintained for several hours to ensure the complete reduction of the nitrile group.

-

After the reaction is complete, the mixture is cooled back to 0 °C.

-

The reaction is carefully quenched by the slow, sequential addition of sodium sulfate decahydrate and then potassium fluoride.

-

The resulting mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for approximately 30 minutes to facilitate the precipitation of aluminum salts.

-

The precipitate is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-amino-2-methylpropan-2-ol as an oily product.

Experimental Protocol: Preparation of this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Materials:

-

1-Amino-2-methylpropan-2-ol

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

-

The crude or purified 1-amino-2-methylpropan-2-ol is dissolved in a suitable anhydrous solvent, such as diethyl ether.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of hydrogen chloride in an anhydrous solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound.

Analytical Methods

Specific, validated analytical methods for this compound are not well-documented in publicly accessible literature. However, standard analytical techniques can be applied for its characterization.

Table 2: Potential Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Signals corresponding to the methyl, methylene, and amine protons. The chemical shifts would be influenced by the hydrochloride salt formation and the solvent used. A peak for the hydroxyl proton may also be observed. |

| ¹³C NMR | Structural confirmation | Resonances for the four distinct carbon atoms in the molecule. |

| FT-IR | Functional group identification | Characteristic absorption bands for O-H (alcohol), N-H (ammonium), C-H, and C-N bonds. |

| Mass Spectrometry | Molecular weight determination | The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. For the hydrochloride, ESI-MS would likely show the protonated molecule [M+H]⁺. |

| HPLC | Purity assessment and quantification | A reversed-phase HPLC method with a suitable column (e.g., C18) and mobile phase could be developed. Detection could be achieved using a UV detector at a low wavelength if the compound has some absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (MS). |

| Melting Point | Purity and identification | A sharp melting point range would be indicative of a pure compound. |

| Elemental Analysis | Confirmation of elemental composition | The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should correspond to the calculated values for the molecular formula C₄H₁₂ClNO. |

Biological Activity and Signaling Pathways

As of the current literature survey, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound or its free base. This represents a significant knowledge gap and an area for potential future research. The structural similarity to other amino alcohols may suggest potential biological activities, but any such hypotheses would require experimental validation.

Safety and Handling

Based on available safety data sheets for the hydrochloride salt and the free base, the following precautions should be observed.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or a fume hood.[4] |

| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with plenty of water. |

| Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes. |

| Allergic Skin Reaction | May cause an allergic skin reaction.[4] | Avoid repeated or prolonged skin contact. |

Conclusion

This compound is a chemical for which detailed scientific literature is not extensive. This guide has compiled the available information on its chemical and physical properties, a plausible synthetic route, and general safety considerations. The most significant gap in the current knowledge is the complete absence of data on its biological activity and potential applications in drug development. This lack of information presents an opportunity for researchers to explore the pharmacological profile of this compound. Further experimental work is required to determine its precise physicochemical properties, to develop and validate analytical methods, and to investigate its potential biological effects.

References

Physical and chemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride. It includes detailed experimental protocols for its synthesis and analysis, and summarizes key quantitative data in structured tables for ease of reference.

Physicochemical Properties

This compound is the salt of the organic compound 1-Amino-2-methylpropan-2-ol. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.

Structural and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Propanol, 1-amino-2-methyl-, hydrochloride | [1] |

| CAS Number | 30533-50-7 | [2] |

| Molecular Formula | C₄H₁₂ClNO | [2] |

| Molecular Weight | 125.60 g/mol | [2] |

Physical Properties

Quantitative physical property data for this compound is not extensively available in the public domain. The data for the free base, 1-Amino-2-methylpropan-2-ol, is provided below for reference.

| Property | Value (for 1-Amino-2-methylpropan-2-ol) | Reference |

| Melting Point | Not Available | |

| Boiling Point | 151 °C (lit.) | [3] |

| Density | 0.957 g/mL at 25 °C | |

| Solubility | Soluble in water. | |

| pKa | Not Available |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of amino alcohol hydrochlorides involves the reaction of the corresponding amino alcohol with hydrochloric acid. A detailed, generalized protocol is provided below.

Materials:

-

1-Amino-2-methylpropan-2-ol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolve a known quantity of 1-Amino-2-methylpropan-2-ol in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. The hydrochloride salt will precipitate out of the solution.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to purify it.

-

Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound. The following is a general protocol that can be adapted and optimized for specific instrumentation and analytical requirements.[4][5]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: Ambient or controlled (e.g., 30 °C)

-

Detection: UV at an appropriate wavelength (e.g., below 220 nm, as the compound lacks a strong chromophore).

-

-

Analysis: Inject the standards and samples and record the chromatograms. Identify the peak corresponding to this compound by its retention time and quantify it using the calibration curve.

For GC-MS analysis, derivatization is typically required to increase the volatility of the amino alcohol.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis

Reagents:

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or other silylating agents)

-

Anhydrous solvent (e.g., acetonitrile, pyridine)

Procedure:

-

Derivatization:

-

Accurately weigh a small amount of the sample into a reaction vial.

-

Add the anhydrous solvent and the derivatization agent.

-

Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time to complete the derivatization reaction.

-

-

GC-MS Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

-

Carrier gas: Helium at a constant flow rate.

-

MS transfer line temperature: 280 °C

-

Ion source temperature: 230 °C

-

Mass range: Scan a suitable mass range (e.g., m/z 50-500).

-

-

Analysis: Inject the derivatized sample into the GC-MS. Identify the derivatized compound based on its retention time and mass spectrum.

Reactivity and Stability

This compound is a stable salt under normal storage conditions. The free base, 1-Amino-2-methylpropan-2-ol, is hygroscopic and can react with acids and strong oxidizing agents.[6] The hydrochloride salt is less reactive due to the protonation of the amino group.

Biological Activity and Signaling Pathways

While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, a report from the U.S. Environmental Protection Agency on the related compound, 2-amino-2-methyl-1-propanol hydrochloride, indicates an effect on the "Tight Junction Signaling" pathway.[7] This pathway is crucial for maintaining the integrity of epithelial and endothelial barriers.

The following diagram illustrates a simplified representation of the key components involved in the Tight Junction Signaling pathway.

References

- 1. 1-AMINO-2-METHYL-PROPAN-2-OL HCL CAS#: 30533-50-7 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]

- 4. Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]

- 6. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Unraveling the Biological Profile of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 2025

Executive Summary

This technical guide addresses the current understanding of the mechanism of action of 1-Amino-2-methylpropan-2-ol hydrochloride in biological systems. A comprehensive review of publicly available scientific literature reveals a significant lack of research on the specific biological activities and pharmacological mechanisms of this compound. While it is available as a biochemical reagent and used as an intermediate in chemical synthesis, its interactions with biological targets, signaling pathways, and overall mechanism of action remain uncharacterized.

This document will summarize the available chemical and safety information for this compound. Furthermore, it will discuss relevant toxicological findings for its structural isomer, 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl), as this represents the closest available biological data. It is imperative to note that due to structural differences, the biological activity of AMP-HCl cannot be directly extrapolated to this compound.

Introduction: The Compound in Focus

This compound is an organic compound with the chemical formula C₄H₁₂ClNO. It is the hydrochloride salt of 1-Amino-2-methylpropan-2-ol. While it is utilized as a building block in pharmaceutical and fine chemical synthesis, there is a notable absence of published studies investigating its pharmacological or toxicological effects in biological systems.[1][2]

To visually distinguish between the subject of this guide and its more studied isomer, the following diagram illustrates their structural differences.

Caption: Structural formulas of 1-Amino-2-methylpropan-2-ol and its isomer.

Available Data for this compound

Physicochemical and Safety Data

Limited quantitative data is available for this compound. The table below summarizes basic information.

| Property | Value | Reference |

| CAS Number | 30533-50-7 | |

| Molecular Formula | C₄H₁₂ClNO | |

| Molecular Weight | 125.6 g/mol | |

| Primary Use | Chemical synthesis intermediate | [1][2] |

Safety data sheets indicate that the compound may be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.

Biological Data on the Structural Isomer: 2-Amino-2-methyl-1-propanol Hydrochloride (AMP-HCl)

While not the subject of this guide, the most relevant biological mechanism-of-action research in this chemical family has been conducted on the structural isomer, 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl). A notable study by The Dow Chemical Company investigated the mode of action for post-implantation loss observed in rats following oral administration of AMP-HCl.[3][4]

Toxicological Findings in Rats

Experimental Workflow for Investigating the Mode of Action of AMP-HCl

The following diagram outlines a generalized workflow that can be inferred from the description of the study on AMP-HCl.

Caption: Inferred experimental workflow for AMP-HCl mode of action study.

Discussion and Limitations

The primary objective of this technical guide was to provide an in-depth overview of the mechanism of action of this compound. However, the comprehensive literature search did not yield any studies that have investigated its biological effects. Therefore, it is not possible to delineate any signaling pathways, provide quantitative data on its biological activity, or detail specific experimental protocols for this compound.

The information presented on its isomer, AMP-HCl, should be interpreted with caution. While structurally similar, the difference in the positions of the amino and hydroxyl groups can lead to significant changes in physicochemical properties, metabolic fate, and biological activity. The findings for AMP-HCl are therefore not directly applicable to this compound.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the biological mechanism of action of this compound. For researchers and drug development professionals, this compound represents an uncharacterized chemical entity from a toxicological and pharmacological perspective.

Future research should be directed at:

-

In vitro screening: To identify potential biological targets and cellular effects.

-

In vivo studies: To determine its pharmacokinetic profile and assess its safety and potential therapeutic effects.

-

Mechanism of action studies: To elucidate the specific molecular pathways it may modulate, should any biological activity be identified.

Until such studies are conducted, any consideration of this compound for applications involving biological systems should be approached with a high degree of caution, acknowledging the current lack of safety and efficacy data.

References

- 1. The effect of ethanolamine and its N-methyl derivatives on kidney hemorrhagic degeneration in rats due to 2-amino-2-methyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Distinguishing between maternally-mediated and directly embryotoxic modes-of-action for postimplantation loss induced in rats by 2-amino-2-methylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Solubility of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-amino-2-methylpropan-2-ol hydrochloride (CAS Number: 30533-50-7). Due to a lack of specific quantitative solubility data in publicly available literature, this document summarizes qualitative solubility information, outlines general experimental protocols for solubility determination, and presents relevant physicochemical properties.

Introduction

This compound, also known as 2-amino-2-methyl-1-propanol hydrochloride, is an amino alcohol derivative. Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of parent amine compounds.[1][2] Generally, amine hydrochlorides are recognized for their good solubility in water.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 30533-50-7 | [5][6][7] |

| Molecular Formula | C₄H₁₁NO·HCl | [8][9] |

| Molecular Weight | 125.60 g/mol | [7][9] |

| Appearance | White crystalline powder/crystals | [8] |

| Melting Point | 200-207 °C | [8] |

Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents could not be located. However, general qualitative assessments and data for the parent compound, 1-amino-2-methylpropan-2-ol (the "free base"), are available.

Qualitative Solubility of this compound:

-

Water: As an amine hydrochloride, it is expected to be readily soluble in water.[3][4] Chemical suppliers describe it as a compound known for its solubility and buffering capabilities.[8]

Solubility of the Free Base (1-Amino-2-methylpropan-2-ol):

It is important to note that solubility data for the free base can differ significantly from its hydrochloride salt. The following data pertains to 1-amino-2-methylpropan-2-ol:

| Solvent | Solubility | Source(s) |

| Water | Miscible | [10] |

| Alcohols | Soluble | [10] |

| Chloroform | Slightly Soluble | [11] |

| Ethyl Acetate | Slightly Soluble | [11] |

| DMSO | 100 mg/mL (with sonication and warming) | [12] |

There are conflicting reports regarding the water solubility of the free base, with some sources stating it is insoluble.[10] This underscores the importance of experimental verification. The conversion to the hydrochloride salt is a standard method to increase the aqueous solubility of such compounds.[1]

Experimental Protocols for Solubility Determination

The following outlines a general methodology for determining the solubility of a compound like this compound. This protocol is based on established principles of solubility testing.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the relationship between an amine and its hydrochloride salt.

Caption: General workflow for experimental solubility determination.

Caption: Relationship between the free base and its hydrochloride salt.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-AMINO-2-METHYL-PROPAN-2-OL HCL CAS#: 30533-50-7 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Amino-2-methylpropan-2-ol CAS#: 2854-16-2 [m.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Amino-2-methylpropan-2-ol Hydrochloride

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-2-methylpropan-2-ol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document presents available and predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Chemical Structure

Chemical Name: this compound Synonyms: 2-Amino-2-methyl-1-propanol hydrochloride CAS Number: 30533-50-7 Molecular Formula: C₄H₁₂ClNO Molecular Weight: 125.60 g/mol

Spectroscopic Data

Protonation of the amine group to form the hydrochloride salt will cause a downfield shift of the adjacent protons (Hα) due to the electron-withdrawing effect of the ammonium group. The chemical shifts for the free base have been reported, and predicted shifts for the hydrochloride salt are provided below.

Table 1: ¹H NMR Data

| Protons | Structure | Reported Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Hydrochloride Salt (ppm) | Multiplicity | Integration |

| Hα | -CH₂ -NH₂ | 2.60[1] | ~3.0 - 3.2 | Singlet | 2H |

| Hγ | -C(CH₃ )₂- | 1.69[1] | ~1.3 - 1.5 | Singlet | 6H |

| OH | -OH | Not Observed[1] | Variable | Broad Singlet | 1H |

| NH₃⁺ | -NH₃ ⁺ | Not Applicable | ~7.5 - 8.5 | Broad Singlet | 3H |

Note: The exact chemical shifts for the hydrochloride salt can vary depending on the solvent and concentration.

Similar to ¹H NMR, the carbon atom attached to the nitrogen (Cα) in the hydrochloride salt will experience a downfield shift compared to the free base.

Table 2: ¹³C NMR Data

| Carbon | Structure | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Hydrochloride Salt (ppm) |

| Cα | C H₂-NH₂ | ~50 - 55 | ~55 - 60 |

| Cβ | -C (CH₃)₂- | ~70 - 75 | ~70 - 75 |

| Cγ | -C(C H₃)₂- | ~25 - 30 | ~25 - 30 |

Note: These are predicted values based on typical chemical shifts for similar structures.

The IR spectrum of the hydrochloride salt will show characteristic bands for the ammonium (NH₃⁺) and hydroxyl (O-H) groups.

Table 3: IR Spectroscopy Data

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) for Hydrochloride Salt | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (in NH₃⁺) | Stretching | 2800 - 3200 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium |

| N-H (in NH₃⁺) | Bending | 1500 - 1650 | Strong |

| C-O | Stretching | 1000 - 1250 | Strong |

Mass spectrometry of the hydrochloride salt will typically show the molecular ion of the free base after the loss of HCl. Electron ionization (EI) would lead to fragmentation.

Table 4: Mass Spectrometry Data

| Ion | m/z | Interpretation |

| [M-HCl]⁺ | 89.14 | Molecular ion of the free base (1-Amino-2-methylpropan-2-ol) |

| [M-HCl-CH₃]⁺ | 74.12 | Loss of a methyl group |

| [M-HCl-H₂O]⁺ | 71.12 | Loss of water |

| [CH₂NH₂]⁺ | 30.05 | Fragment corresponding to the aminomethyl group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and NH₃⁺).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-100 ppm for this aliphatic compound).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the analysis will likely show the protonated molecule of the free base [M+H]⁺.

-

For EI, the molecule will be fragmented, and the resulting mass-to-charge ratios of the fragments will be recorded.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

The Versatile Building Block: A Technical Guide to the Research Applications of 1-Amino-2-methylpropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-methylpropan-2-ol hydrochloride is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds such as oxazolines. This technical guide explores the core research applications of this compound, providing an in-depth look at its chemical properties, synthesis, and, most importantly, its role in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is the salt form of 1-Amino-2-methylpropan-2-ol. The hydrochloride form often provides improved stability and handling characteristics compared to the free base.

| Property | Value | Reference |

| CAS Number | 30533-50-7 | [1] |

| Molecular Formula | C₄H₁₁NO·HCl | [1] |

| Molecular Weight | 125.60 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | 151 °C | [2] |

Synthesis of 1-Amino-2-methylpropan-2-ol

The free base, 1-Amino-2-methylpropan-2-ol, is a crucial precursor and its synthesis is a key first step for many applications. A common synthetic route involves the reduction of acetone cyanohydrin.

Experimental Protocol: Synthesis from Acetone Cyanohydrin[2]

Materials:

-

Acetone cyanohydrin

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Potassium fluoride

Procedure:

-

A suspension of lithium aluminum hydride (6.08 g, 160 mmol) in tetrahydrofuran (180 mL) is prepared in a reaction vessel and cooled to 0 °C.

-

A solution of acetone cyanohydrin (7.32 mL, 80.0 mmol) in tetrahydrofuran (20 mL) is added dropwise to the LiAlH₄ suspension over 15 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After the reaction is complete, the mixture is cooled back to 0 °C.

-

The reaction is quenched by the careful addition of sodium sulfate decahydrate and potassium fluoride.

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1-Amino-2-methylpropan-2-ol.

Research Applications in the Synthesis of Bioactive Molecules

The primary research application of this compound lies in its use as a versatile intermediate for the synthesis of more complex, often bioactive, compounds.[1][3] Its structure is particularly well-suited for the creation of substituted oxazoline rings, which are present in a variety of natural products and pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5]

Synthesis of Oxazoline Derivatives

Oxazolines are five-membered heterocyclic compounds that are important scaffolds in medicinal chemistry. The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol, such as 1-Amino-2-methylpropan-2-ol, with a carboxylic acid or its derivative.

Experimental Protocol: General Synthesis of 2-Substituted-5,5-dimethyl-4,5-dihydrooxazolines

This protocol is a generalized procedure based on established methods for oxazoline synthesis from amino alcohols.

Materials:

-

This compound

-

A selected carboxylic acid (R-COOH)

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Base (e.g., triethylamine)

Procedure:

-

Acid Chloride Formation (if using thionyl chloride): The carboxylic acid is reacted with an excess of thionyl chloride in an anhydrous solvent to form the corresponding acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amide Formation: The acyl chloride (or the carboxylic acid with a coupling agent) is dissolved in an anhydrous solvent. 1-Amino-2-methylpropan-2-ol (obtained from the hydrochloride salt by neutralization with a base) and a non-nucleophilic base like triethylamine are added, and the mixture is stirred at room temperature until the formation of the intermediate N-(2-hydroxy-2-methylpropyl)amide is complete.

-

Cyclization: A dehydrating agent (e.g., thionyl chloride, triflic acid) is added to the reaction mixture to promote the cyclization of the amide to the oxazoline. The reaction is monitored by an appropriate method (e.g., TLC, LC-MS).

-

Work-up and Purification: The reaction mixture is quenched, extracted, and the crude product is purified by column chromatography to yield the desired 2-substituted-5,5-dimethyl-4,5-dihydrooxazoline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Amino Products Using 1-Amino-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol is a versatile and commercially available building block for the synthesis of a variety of substituted amino products. Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, allows for a wide range of chemical transformations, leading to the creation of valuable intermediates and final products for the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the synthesis of several classes of compounds derived from 1-Amino-2-methylpropan-2-ol, including oxazolines, N-alkylated amines, and products of reductive amination.

Application Notes

Synthesis of 2,4,4-Trimethyloxazolines

Oxazolines are a prominent class of five-membered heterocyclic compounds with significant applications in asymmetric catalysis, as protecting groups for carboxylic acids, and as chiral auxiliaries. The reaction of 1-Amino-2-methylpropan-2-ol with carboxylic acids or their derivatives provides a straightforward route to 2,4,4-trimethyloxazolines. These oxazolines can serve as important ligands in asymmetric synthesis due to their ability to create a chiral environment around a metal center.

The synthesis can be achieved through various methods, including the reaction with acyl chlorides or the direct condensation with carboxylic acids using dehydrating agents. A one-pot synthesis from carboxylic acids and the amino alcohol promoted by triflic acid has been reported, offering a green and efficient alternative that generates water as the only byproduct.

N-Alkylation for the Synthesis of Substituted Amines

The primary amine group of 1-Amino-2-methylpropan-2-ol can be readily N-alkylated to produce a diverse range of secondary and tertiary amines. These products are valuable intermediates in drug discovery and development, with some N-substituted derivatives of amino alcohols exhibiting potential biological activities. N-alkylation can be achieved through reactions with alkyl halides, reductive amination, or other electrophilic reagents. The choice of reaction conditions, such as the base and solvent, is crucial to control the degree of alkylation and minimize side reactions.

Reductive Amination for the Formation of C-N Bonds

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. 1-Amino-2-methylpropan-2-ol can be reacted with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This method is particularly useful for introducing a wide variety of substituents onto the nitrogen atom. For instance, the reductive amination of aromatic aldehydes with primary amines has been shown to proceed with high yields.[1][2]

Application in Asymmetric Catalysis

Chiral ligands derived from 1-Amino-2-methylpropan-2-ol, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are highly effective in a variety of asymmetric catalytic reactions.[3][4][5] These ligands can coordinate with transition metals such as palladium, iridium, and copper to create catalysts that can induce high enantioselectivity in reactions like allylic alkylation, hydrogenation, and Heck reactions.[6][7] The gem-dimethyl group on the oxazoline ring, derived from the starting amino alcohol, plays a crucial role in creating a defined chiral pocket around the metal center, thereby controlling the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2,4,4-Trimethyl-2-phenyloxazoline from Benzoic Acid

This protocol describes the one-pot synthesis of a 2-oxazoline from a carboxylic acid and 1-Amino-2-methylpropan-2-ol using triflic acid as a promoter.

Materials:

-

Benzoic acid

-

1-Amino-2-methylpropan-2-ol

-

Triflic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzoic acid (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add 1-Amino-2-methylpropan-2-ol (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic acid (0.1 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary Table:

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzoic Acid | 2,4,4-Trimethyl-2-phenyloxazoline | ~85-95% |

| 2 | Acetic Acid | 2,4,4-Trimethyloxazoline | ~80-90% |

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Protocol 2: One-Pot Reductive Amination of Benzaldehyde with 1-Amino-2-methylpropan-2-ol

This protocol details a one-pot reductive amination procedure to synthesize N-benzyl-1-amino-2-methylpropan-2-ol.

Materials:

-

Benzaldehyde

-

1-Amino-2-methylpropan-2-ol

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and 1-Amino-2-methylpropan-2-ol (1.2 mmol) in methanol (10 mL).

-

Add a few drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by adding water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data Summary Table:

| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Amino-2-methylpropan-2-ol | N-benzyl-1-amino-2-methylpropan-2-ol | 70-85% |

| 2 | Acetone | 1-Amino-2-methylpropan-2-ol | N-isopropyl-1-amino-2-methylpropan-2-ol | 65-80% |

Note: Yields are representative and can be optimized by adjusting reaction parameters.

Protocol 3: Synthesis of N-Aryl-1-amino-2-methylpropan-2-ol

This protocol outlines a general method for the synthesis of N-aryl derivatives.

Materials:

-

Aryl halide (e.g., Bromobenzene)

-

1-Amino-2-methylpropan-2-ol

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Sodium tert-butoxide

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Add sodium tert-butoxide (1.4 mmol), the aryl halide (1.0 mmol), and 1-Amino-2-methylpropan-2-ol (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data Summary Table:

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Bromobenzene | N-phenyl-1-amino-2-methylpropan-2-ol | 75-90% |

| 2 | 4-Bromotoluene | N-(4-tolyl)-1-amino-2-methylpropan-2-ol | 70-85% |

Note: Yields are dependent on the specific catalyst system and aryl halide used.

Visualization of a Relevant Signaling Pathway

Substituted oxazolines derived from 1-Amino-2-methylpropan-2-ol have been investigated for their pharmacological activities, including the inhibition of cyclooxygenase-2 (COX-2).[8] The COX-2 enzyme is a key player in the inflammatory cascade and is a validated target for anti-inflammatory drugs. The following diagram illustrates the simplified COX-2 signaling pathway and the point of inhibition by oxazoline derivatives.

Caption: Simplified COX-2 signaling pathway and inhibition by oxazoline derivatives.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a general workflow for the synthesis of substituted amino products from 1-Amino-2-methylpropan-2-ol and their subsequent screening for biological activity.

Caption: General workflow for synthesis and screening of 1-Amino-2-methylpropan-2-ol derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. Chiral Oxazoline - Containing Ligands [bldpharm.com]

- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]

- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Amino-2-methylpropan-2-ol in Life Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its primary application in life science research lies in its role as a synthetic intermediate for the preparation of biologically active molecules, including antiviral agents and other therapeutic candidates. This document provides detailed application notes and protocols for the use of 1-Amino-2-methylpropan-2-ol in the synthesis of a key metabolite of the FDA-approved HIV-1 protease inhibitor, Darunavir.

Application: Synthesis of Hydroxy Darunavir Analogues

1-Amino-2-methylpropan-2-ol is a key precursor for the synthesis of analogues of Darunavir, a potent HIV-1 protease inhibitor. Specifically, it is used to introduce the (2-hydroxy-2-methylpropyl)amino moiety, which is present in one of the major metabolites of Darunavir, known as Hydroxy Darunavir. The metabolic hydroxylation of the isobutyl group of Darunavir is a critical aspect of its pharmacokinetic profile.[2][3] The synthesis of this metabolite and its analogues is essential for metabolism studies, reference standard generation, and the exploration of structure-activity relationships (SAR) to develop next-generation antiviral agents.